2-amino-N-(2-thien-2-ylethyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Bioactive Compound Design
The benzamide scaffold is a fundamental and versatile building block in the design of pharmaceutical agents. researchgate.net Its prevalence stems from the amide group's ability to form stable hydrogen bonds, a critical interaction for binding to biological receptors like enzymes and proteins. nih.gov This interaction capability allows benzamide-containing molecules to act as inhibitors at the active sites of various receptors. researchgate.net
The 2-aminobenzamide (B116534) substructure, in particular, is a recognized zinc-binding group and a key feature in several potent histone deacetylase (HDAC) inhibitors. researchgate.net This class of drugs has significant applications in oncology. For instance, Chidamide, an approved therapeutic for peripheral T-cell lymphoma, and other clinical trial candidates like Entinostat (MS-275) and Mocetinostat (MGCD0103), all feature the 2-aminobenzamide moiety. researchgate.net Beyond cancer, various benzamide derivatives have been investigated for a wide range of therapeutic applications, including as antidiabetic agents that function as glucokinase activators. nih.gov
Thiophene (B33073) Moiety as a Privileged Structure in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is considered a "privileged structure" in medicinal chemistry. nih.govbenthamdirect.com This designation is due to its frequent appearance in a wide array of biologically active compounds and approved drugs. researcher.lifersc.orgresearchgate.net The thiophene moiety is often employed as a bioisostere of a phenyl ring, offering similar steric properties but with distinct electronic characteristics that can modulate a molecule's solubility, metabolism, and receptor-binding interactions. nih.gov
Analysis of FDA-approved drugs reveals that at least 26 possess a thiophene nucleus, spanning numerous pharmacological classes. nih.govresearcher.life Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antioxidant effects. nih.govmdpi.com Marketed drugs containing a thiophene ring include the anti-inflammatory agents Tinoridine and Tiaprofenic acid, among many others. researchgate.netmdpi.com The versatility and proven track record of this scaffold make it a highly attractive component for novel drug candidates. researchgate.net
Rationale for Investigating 2-amino-N-(2-thien-2-ylethyl)benzamide Analogues
The rationale for designing and investigating analogues of this compound is rooted in the principles of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. researchgate.net
In this specific case, the molecule combines the proven benzamide scaffold, known for its receptor-binding capabilities, with the privileged thiophene moiety, recognized for its broad pharmacological profile. The investigation of analogues would aim to:
Explore Structure-Activity Relationships (SAR): By systematically modifying the linker, the substitution patterns on the benzamide, or the position of attachment to the thiophene ring, researchers can determine which structural features are critical for a desired biological effect.
Modulate Physicochemical Properties: The combination of the relatively polar aminobenzamide and the more lipophilic thiophene allows for fine-tuning of properties like solubility and membrane permeability, which are crucial for drug efficacy.
Target Multiple Pathways: The dual nature of the scaffold could potentially allow for interaction with more than one biological target, leading to compounds with unique therapeutic profiles.
Overview of Pre-existing Research on Related Benzamide and Thiophene Derivatives
While specific research on this compound is not extensively documented in publicly available literature, substantial research exists on closely related compounds, demonstrating the fruitful nature of combining these two scaffolds.
Studies on 2-aminobenzamide derivatives have shown their potential as antimicrobial agents against various bacterial and fungal strains. nih.gov Other research has focused on designing 2-aminobenzamide derivatives containing other heterocyclic moieties, such as benzothiazole (B30560), which have demonstrated cytotoxic activity against human cancer cell lines like A549 (lung carcinoma). researchgate.netlqdtu.edu.vn
Similarly, research into thiophene-benzamide hybrids has yielded promising results. A number of thiophene derivatives containing a benzamide group have been synthesized and evaluated for their antimicrobial activity, with some showing efficacy against drug-resistant Gram-negative bacteria. nih.govfrontiersin.org The structural combination of a central thiophene ring disubstituted with a benzamide group is a recurring theme in this area of research. nih.gov Other thiophene-based compounds are being explored for their potent anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netmdpi.com
The table below summarizes findings for several representative analogues that share structural motifs with the title compound.
| Compound Class | Key Structural Features | Investigated Activity | Representative Findings |
| 2-Aminobenzamide Derivatives nih.gov | 2-Aminobenzamide core with 1,2,4-oxadiazole (B8745197) moiety | Histone Deacetylase (HDAC) Inhibition | Demonstrated significant inhibition against human acute monocytic myeloid leukemia (U937) cells; showed selectivity for HDAC1 over HDAC2. |
| Thiophene-Benzamide Hybrids nih.gov | Central thiophene ring with a benzamide group at one position and a phenyl ring at another | Antimicrobial | Showed activity against drug-resistant Gram-negative bacteria like A. baumannii and E. coli. |
| Benzothiazole-containing 2-Aminobenzamides researchgate.net | 2-Aminobenzamide linked to a benzothiazole moiety | Anticancer (Cytotoxicity) | Exhibited cytotoxicity toward the A549 human lung cancer cell line with IC₅₀ values in the micromolar range. |
| Thiazole-containing Benzamides nih.gov | Benzamide scaffold linked to a thiazole (B1198619) ring | Antidiabetic (Glucokinase Activation) | Investigated via computational studies for their potential to activate glucokinase, a key regulator of glucose metabolism. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-12-6-2-1-5-11(12)13(16)15-8-7-10-4-3-9-17-10/h1-6,9H,7-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWKXTOKKAXOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Thien 2 Ylethyl Benzamide
Established Synthetic Routes for 2-amino-N-(2-thien-2-ylethyl)benzamide and its Precursors
The construction of this compound can be achieved through several established synthetic methodologies, primarily involving the formation of the amide bond between a 2-aminobenzoyl precursor and 2-(thiophen-2-yl)ethanamine.
Approaches involving nucleophilic acyl substitution reactions
A primary and widely utilized method for the synthesis of amides is the nucleophilic acyl substitution reaction. This can be approached in two main ways for the target compound: the reaction of an activated 2-aminobenzoic acid derivative with 2-(thiophen-2-yl)ethanamine, or the reaction of 2-aminobenzamide (B116534) with an activated 2-(thiophen-2-yl)ethyl derivative.
A common strategy involves the direct coupling of a carboxylic acid and an amine using a coupling agent. For the synthesis of this compound, 2-aminobenzoic acid would be reacted with 2-(thiophen-2-yl)ethanamine in the presence of a suitable coupling agent. Various coupling agents can be employed to facilitate this transformation, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) reagents (e.g., BOP, PyBOP). The general scheme for this reaction is presented below.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride. Treatment of 2-aminobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-aminobenzoyl chloride. This highly reactive intermediate can then be reacted with 2-(thiophen-2-yl)ethanamine to form the desired amide. However, care must be taken to control the reaction conditions to avoid side reactions involving the amino group on the benzoyl ring. Protection of the amino group may be necessary in some cases.
The table below summarizes representative conditions for amide bond formation via nucleophilic acyl substitution.
| Acylating Agent | Amine | Coupling Agent/Activating Reagent | Solvent | Temperature | Reference |
| 2-Aminobenzoic acid | 2-(Thiophen-2-yl)ethanamine | DCC, HOBt | DMF | Room Temperature | researchgate.net |
| 2-Aminobenzoic acid | 2-(Thiophen-2-yl)ethanamine | EDC, DMAP | CH₂Cl₂ | Room Temperature | researchgate.net |
| 2-Aminobenzoyl chloride | 2-(Thiophen-2-yl)ethanamine | Pyridine or Triethylamine | Toluene | 0 °C to Room Temperature | derpharmachemica.com |
Derivations from 2-aminobenzamide core
Another efficient and common route to N-substituted 2-aminobenzamides is the reaction of isatoic anhydride (B1165640) with a primary amine. In this case, isatoic anhydride would be treated with 2-(thiophen-2-yl)ethanamine. This reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to afford the final 2-aminobenzamide derivative. This method is often high-yielding and avoids the need for a separate coupling agent. nih.gov
The reaction can be carried out under thermal conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Microwave-assisted synthesis has also been shown to be an effective method for accelerating this transformation.
Below is a table with typical reaction conditions for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.
| Isatoic Anhydride | Amine | Solvent | Conditions | Reference |
| Isatoic anhydride | 2-(Thiophen-2-yl)ethanamine | DMF | Reflux | nih.gov |
| Isatoic anhydride | 2-(Thiophen-2-yl)ethanamine | Acetic Acid | Reflux | nih.gov |
| Isatoic anhydride | 2-(Thiophen-2-yl)ethanamine | None | Microwave irradiation | nih.gov |
Incorporation of Thienyl-containing Moieties
The key precursor bearing the thienyl moiety is 2-(thiophen-2-yl)ethanamine. The synthesis of this amine can be achieved through several routes. A common method involves the reduction of 2-(2-nitrovinyl)thiophene, which can be prepared by the condensation of 2-thiophenecarboxaldehyde with nitromethane. google.com
Another route to 2-(thiophen-2-yl)ethanamine is the reduction of 2-thiopheneacetonitrile. This nitrile can be synthesized from 2-(bromomethyl)thiophene (B1339593) via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. google.com
Strategies for Structural Diversification and Analog Synthesis
The structural framework of this compound offers several positions for modification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for diversification are the benzamide (B126) nitrogen and the thiophene (B33073) ring.
Modifications at the Benzamide Nitrogen
The secondary amide nitrogen in the target molecule can be a key point for introducing structural diversity. N-alkylation or N-arylation of the amide can lead to a variety of analogs with potentially altered biological activities and physicochemical properties.
For instance, the synthesis of N-substituted benzamides can be achieved by reacting a suitable benzoyl chloride with a secondary amine. researchgate.net In the context of the target molecule, this would involve the synthesis of N-alkyl or N-aryl derivatives of 2-(thiophen-2-yl)ethanamine, followed by coupling with 2-aminobenzoyl chloride.
Another approach is the direct alkylation of the pre-formed this compound. This would involve deprotonation of the amide nitrogen with a suitable base, followed by reaction with an alkyl halide. However, this approach may present challenges with selectivity, as the amino group on the benzoyl ring is also nucleophilic.
The following table presents potential modifications at the benzamide nitrogen.
| Modification | Reagents and Conditions | Potential Products | Reference |
| N-Methylation | This compound, NaH, CH₃I in THF | 2-Amino-N-methyl-N-(2-thien-2-ylethyl)benzamide | researchgate.net |
| N-Benzylation | This compound, K₂CO₃, Benzyl bromide in DMF | 2-Amino-N-benzyl-N-(2-thien-2-ylethyl)benzamide | researchgate.net |
| N-Acylation | This compound, Acetyl chloride, Pyridine in CH₂Cl₂ | N-Acetyl-2-amino-N-(2-thien-2-ylethyl)benzamide | researchgate.net |
Substitutions on the Thiophene Ring
The thiophene ring is another attractive site for structural modification. The reactivity of the thiophene ring allows for the introduction of a variety of substituents at different positions, which can significantly impact the biological activity of the molecule. mdpi.com
Electrophilic aromatic substitution reactions are a common method for functionalizing thiophene rings. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce substituents onto the thiophene ring of a suitable precursor or the final compound, although regioselectivity can be a challenge. mdpi.com
Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to introduce aryl or alkyl groups onto a pre-functionalized thiophene ring (e.g., a bromo-substituted thiophene derivative). researchgate.net
The table below outlines some potential strategies for thiophene ring substitution.
| Reaction Type | Reagents and Conditions | Potential Substituents | Reference |
| Bromination | N-Bromosuccinimide (NBS) in THF | Bromo | mdpi.com |
| Nitration | HNO₃/H₂SO₄ | Nitro | mdpi.com |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ in CS₂ | Acetyl | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl | researchgate.net |
Alterations on the Benzene (B151609) Ring
The aromatic core of 2-aminobenzamides is a common target for structural modification to modulate the molecule's electronic and steric properties. Substituents on the benzene ring can significantly influence the reactivity of the amino and amide groups and are crucial in the development of compounds with specific activities. For instance, the synthesis of various 2-aminobenzamide derivatives often starts from substituted isatoic anhydrides or 2-aminobenzoic acids, which introduces substituents onto the benzene ring at the outset. nih.govrsc.org
Common alterations involve the introduction of electron-donating or electron-withdrawing groups. For example, the synthesis of quinazolinones from 2-aminobenzamides can be performed with various substituents on the phenyl ring without negatively affecting the transformation's efficiency. rsc.org The preparation of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides involves multi-step synthesis starting with modified phenols, demonstrating how complex substituents can be built onto the core phenyl structure. nih.gov These modifications are critical for exploring structure-activity relationships.
Table 1: Examples of Substituents on the Benzene Ring of Benzamide Analogs
| Substituent | Position | Starting Material Example | Reference |
| Fluoro | 4 | 4-Fluoro-isatoic anhydride | nih.gov |
| Trimethoxy | 3,4,5 | 3,4,5-Trimethoxyaniline | nih.gov |
| Methyl | para (p-tolyl) | p-Toluidine | nih.gov |
| Benzyloxy | meta or para | 3- or 4-Nitrophenol | nih.gov |
Design of Schiff Base Benzamides
The primary aromatic amine of the 2-aminobenzamide scaffold is a versatile functional group for further chemical transformations, notably the formation of Schiff bases (or imines). Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
In the context of 2-aminobenzamides, the 2-amino group can react with various aldehydes to yield a diverse range of Schiff base derivatives. nih.gov This reaction is a straightforward method to introduce a wide variety of substituents into the final molecule, which can be used to tune its biological or chemical properties. The formation of the imine bond extends the conjugation of the system and introduces a new site for potential coordination or further reaction. The synthesis of novel N-substituted benzimidazole-derived Schiff bases, for example, involves the condensation of various substituted benzaldehydes with an amino-benzimidazole precursor. nih.gov
Table 2: Synthesis of Schiff Bases from Amine Precursors and Aldehydes
| Amine Precursor Class | Aldehyde Example | Resulting Schiff Base Feature | Reference |
| 2-Aminobenzamide | Monosaccharide (with aldehyde group) | Glycoconjugate | nih.gov |
| N-substituted 2-aminobenzimidazoles | 4-N,N-dimethylaminobenzaldehyde | Extended aromatic system | nih.gov |
| N-substituted 2-aminobenzimidazoles | 2-hydroxy-4-N,N-diethylaminobenzaldehyde | Hydroxy-substituted imine | nih.gov |
| Ampicillin (contains amino group) | 4-(dimethylamino)benzaldehyde | Complex drug derivative | researchgate.net |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. For the synthesis of benzamide derivatives, techniques such as microwave-assisted synthesis and ion-associate complex formation represent advances toward these goals, while efficient purification methods like flash chromatography are crucial for obtaining high-purity compounds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgorganic-chemistry.org The process involves the interaction of polar molecules in the reaction mixture with microwave irradiation, leading to rapid and uniform heating.
This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives from amino precursors. For example, the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and an amine can be significantly expedited using microwave irradiation. nih.gov Similarly, microwave assistance is used to synthesize hydantoins from amino acids in a one-pot reaction and to prepare α-aminophosphonates, demonstrating the broad applicability of this method. beilstein-journals.orgnih.gov The rapid, one-pot synthesis of 3-amino-2,3-dihydrobenzofurans also utilizes microwave heating at multiple steps to quickly generate chalcone (B49325) intermediates and the final heterocyclic products. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Conditions | Microwave Method Conditions | Advantages of Microwave | Reference |
| 2-Aminobenzamide Synthesis | Reflux in DMF for 6 hours | 140 W for 10 minutes | Reduced reaction time | nih.gov |
| Hydantoin Synthesis (from Urea derivative) | N/A | 80 °C for 15 minutes | Enables rapid one-pot synthesis | beilstein-journals.org |
| α-Aminophosphonate Synthesis | N/A | 80 °C for 10 minutes | Fast, clean reaction, easy isolation | nih.gov |
| 2-Aryl-2-oxazoline Synthesis | N/A | High yields in short time | High efficiency, no catalyst needed | organic-chemistry.org |
Ion-Associate Complex Formation
Ion-associate complex formation is a green chemistry approach that can be used for the separation, characterization, and synthesis of new chemical entities. This method involves the reaction between a large cation and a large anion in a solution (typically aqueous) to form a stable, often precipitating, complex. The process is driven by electrostatic and hydrophobic interactions.
A relevant example is the synthesis of the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex. This complex was formed by reacting the chloride salt of procainamide (B1213733) with sodium tetraphenylborate (B1193919) in deionized water at room temperature. nih.gov The formation of the ion-associate complex is spontaneous and energetically favorable. nih.gov This technique can be applied to isolate or modify compounds like this compound by pairing its protonated form with a suitable large anion. Such complexes can alter the solubility and stability of the parent compound and are useful in various analytical methods, including spectrophotometric and chromatographic techniques. nih.gov
Flash Chromatography and Column Chromatography for Purification
The purification of synthetic products is a critical step in chemical synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. Column chromatography, and its more rapid variant, flash chromatography, are standard techniques for the purification of organic compounds. researchgate.net These methods separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried by a mobile phase (eluent). researchgate.net
The purification of benzamide derivatives is routinely achieved using these techniques. For instance, 2-amino-N-phenethyl benzamide, a structurally similar compound to the title molecule, is purified by silica gel chromatography using a hexane/ethyl acetate (B1210297) solvent system. chemicalbook.com N-(2-aminoethyl)-N-phenyl benzamide derivatives are also purified by flash chromatography or HPLC. nih.gov The choice of eluent is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). This purification method is versatile and essential for obtaining the high-purity materials required for subsequent reactions or analysis. researchgate.net
Table 4: Chromatographic Purification of Benzamide Derivatives and Analogs
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |
| 2-Amino-N-phenethyl benzamide | Silica Gel | Hexane / Ethyl Acetate (80/20 to 60/40) | Column Chromatography | chemicalbook.com |
| N-(2-aminoethyl)-N-phenyl benzamides | Not specified | Not specified | Flash Chromatography or HPLC | nih.gov |
| N-substituted benzimidazole-derived Schiff bases | Silica Gel | Dichloromethane / Methanol | Column Chromatography | nih.gov |
| α-Amino acid-N-carboxyanhydrides (NCAs) | Silica Gel | Methanol-to-Chloroform ratios | Flash Chromatography | researchgate.net |
Structural Characterization and Elucidation of 2 Amino N 2 Thien 2 Ylethyl Benzamide and Analogues
Advanced Spectroscopic Methods
Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework of 2-amino-N-(2-thien-2-ylethyl)benzamide.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-aminobenzamide (B116534) moiety would typically appear as a complex multiplet system in the downfield region (approx. δ 6.5-7.5 ppm). The protons of the thiophene (B33073) ring are also expected in the aromatic region (approx. δ 6.9-7.2 ppm), with characteristic coupling constants. The ethyl linker protons would present as two triplets, one for the CH₂ group adjacent to the thiophene ring and one for the CH₂ group adjacent to the amide nitrogen. The broad singlet for the primary amine (-NH₂) protons can be found around δ 5.0-6.0 ppm, and the amide N-H proton would appear as a triplet further downfield (approx. δ 8.0-8.5 ppm) due to coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (approx. δ 168 ppm). The aromatic carbons of the benzamide (B126) and thiophene rings would resonate in the δ 110-150 ppm range. The two methylene (B1212753) carbons of the ethyl bridge would appear in the aliphatic region of the spectrum (approx. δ 30-45 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| Amide C=O | - | ~168 |
| Benzamide C1 | - | ~115 |
| Benzamide C2 (C-NH₂) | - | ~148 |
| Benzamide C3-C6 | ~6.5 - 7.5 (m) | ~116 - 132 |
| Amide N-H | ~8.0 - 8.5 (t) | - |
| Amine NH₂ | ~5.0 - 6.0 (br s) | - |
| Ethyl CH₂-N | ~3.6 (q) | ~40 |
| Ethyl CH₂-Thiophene | ~3.1 (t) | ~30 |
| Thiophene C2 | - | ~142 |
| Thiophene C3-C5 | ~6.9 - 7.2 (m) | ~123 - 127 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretch would be observed around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, prominent band typically found around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Primary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Secondary Amide (N-H) | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | Stretch | <3000 | Medium-Weak |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
| Amide N-H | Bend (Amide II) | ~1550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₃H₁₄N₂OS), the molecular ion peak [M]⁺ would be expected at m/z 246.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond and fragmentation of the ethyl linker. Key expected fragments include:
A fragment corresponding to the 2-aminobenzoyl cation (m/z 120).
A fragment resulting from the loss of the 2-aminobenzamide moiety, leading to the thienylethylamine cation (m/z 127).
Cleavage of the C-C bond in the ethyl linker could also occur.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on the molecule in solution or gas phase, X-ray crystallography offers definitive proof of structure in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, a crystal structure would reveal:
The planarity of the benzamide and thiophene rings.
Intermolecular hydrogen bonding networks, likely involving the amine and amide N-H groups and the amide carbonyl oxygen. These interactions are crucial in determining the packing of molecules in the crystal lattice.
While a specific crystal structure for the title compound is not publicly available, analysis of related structures, such as 2-amino-N-(pyridin-2-yl)benzamide, reveals common motifs like intramolecular N—H⋯O hydrogen bonds that influence planarity and intermolecular hydrogen bonds that form sheet-like structures in the crystal. mdpi.com
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a crucial technique for verifying the purity and empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) within the sample. For this compound, with the molecular formula C₁₃H₁₄N₂OS, the theoretically calculated elemental composition would be compared with the experimentally determined values. A close correlation between the theoretical and experimental values provides strong evidence for the compound's purity and correct elemental composition.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₃H₁₄N₂OS)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 63.38 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 5.74 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.37 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.50 |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.01 |
| Total | 246.36 | 100.00 |
Computational Chemistry and in Silico Investigations of 2 Amino N 2 Thien 2 Ylethyl Benzamide
Quantum Chemical Calculations
No published studies were found that performed quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Fukui function analysis specifically for 2-amino-N-(2-thien-2-ylethyl)benzamide.
Density Functional Theory (DFT) Studies (e.g., B3LYP)
Information not available in published literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Information not available in published literature.
Molecular Electrostatic Potential (MEP) Mapping
Information not available in published literature.
Fukui Function Analysis
Information not available in published literature.
Molecular Docking Studies
There are no specific molecular docking studies in the available literature that focus on this compound to analyze its interaction with protein targets.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Information not available in published literature.
This lack of data highlights a potential area for future research, as computational characterization could provide valuable insights into the physicochemical properties and potential biological activities of this compound, guiding further experimental investigation.
Identification of Specific Amino Acid Residues and Binding Site Characteristics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is often used to predict the interaction between a small molecule ligand and a protein receptor. This process can identify key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, a molecular docking study would involve computationally placing the molecule into the binding site of a target protein. The analysis would then identify which amino acid residues form significant interactions with the aminobenzamide and thienylethyl moieties of the compound. However, at present, there are no publicly available studies that detail such interactions for this specific compound.
Prediction of Binding Affinity (Rerank Scores)
Following molecular docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores, often referred to as rerank scores in some methodologies, provide a quantitative prediction of how strongly the molecule will bind to its target. A lower (more negative) score typically indicates a more favorable binding interaction. These predictions are crucial for prioritizing compounds for further experimental testing.
As there are no published molecular docking studies for this compound, there are consequently no available rerank scores or predicted binding affinities for this compound with any specific biological target.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. These simulations can reveal how the ligand and protein interact and change conformation in a dynamic environment, offering a more realistic view of the binding event than static docking poses.
While MD simulations have been conducted on various benzamide (B126) derivatives to assess their stability in complex with target proteins, no such studies have been specifically published for this compound.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules that fit the model and are therefore likely to be active.
Pharmacophore models have been developed for various classes of compounds, including those containing thiophene (B33073) and benzamide scaffolds. However, a specific pharmacophore model derived from or used to screen for this compound has not been described in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.
QSAR studies have been performed on various sets of benzamide derivatives to understand the structural requirements for their biological activities. documentsdelivered.com However, no QSAR models that specifically include this compound in their training or test sets have been found in the scientific literature.
Preclinical Biological Activity Profiling of 2 Amino N 2 Thien 2 Ylethyl Benzamide Analogues
Antimicrobial Activity
Analogues of 2-amino-N-(2-thien-2-ylethyl)benzamide have been investigated for their potential as antimicrobial agents. These studies reveal a range of activities against various bacterial and fungal strains.
Antibacterial Efficacy and Spectrum of Activity
Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, a series of novel 2-aminobenzamide derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.govnih.gov The results indicated that while some compounds exhibited low to moderate antimicrobial activity, one particular derivative showed significant potential. nih.govmdpi.com
The antibacterial activity of these compounds is influenced by the specific chemical groups attached to the core benzamide (B126) structure. For instance, the introduction of electron-withdrawing groups on the benzene (B151609) ring has been shown to enhance antimicrobial activity against S. aureus.
Table 1: Antibacterial Activity of Selected 2-Aminobenzamide Analogues
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Moderate to Good nih.govnih.gov |
| Bacillus subtilis | Gram-positive | Moderate to Good nih.govnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Low to Moderate nih.govnih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, 2-aminobenzamide analogues have also been assessed for their antifungal efficacy. nih.govmdpi.com Studies have tested these compounds against various fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. nih.gov One particular analogue demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard antifungal drug Clotrimazole. nih.govnih.govresearchgate.net This suggests that the 2-aminobenzamide scaffold is a promising starting point for the development of new antifungal agents. Other related structures, such as 2-aminobenzoxazole derivatives, have also shown broad-spectrum antifungal activities against various phytopathogenic fungi.
Table 2: Antifungal Activity of a Potent 2-Aminobenzamide Analogue
| Fungal Strain | Activity Level |
|---|---|
| Aspergillus fumigatus | Excellent (More potent than Clotrimazole) nih.govnih.govresearchgate.net |
| Saccharomyces cerevisiae | Moderate to Good nih.gov |
Mechanisms to Overcome Efflux Pumps
Antibiotic efflux is a significant mechanism by which bacteria develop resistance. nih.gov Efflux pumps are transporter proteins that expel antibiotics from the bacterial cell, reducing their intracellular concentration and thus their effectiveness. nih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), are considered potential therapeutic agents that could restore the efficacy of existing antibiotics. nih.govnih.gov
The general mechanisms of efflux inhibition include decoupling the energy source from the pump or binding to the pump to prevent it from interacting with its substrates. nih.gov While research is active in identifying EPIs from both natural and synthetic sources, there is no specific information in the provided search results indicating that this compound or its direct analogues act as efflux pump inhibitors. However, the study of non-antibiotic compounds as potential EPIs is an ongoing area of research. mdpi.comresearchgate.net For example, Phe-Arg-β-naphthylamide (PAβN) is a well-known EPI that has been shown to inhibit efflux pumps in Gram-negative bacteria like P. aeruginosa and E. coli. mdpi.com
Identification of Antimicrobial Pharmacophore Sites
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional structural features of a molecule that are responsible for its biological activity. nih.govbiorxiv.org For 2-aminobenzamide derivatives, researchers have identified potential pharmacophore sites that are crucial for their antimicrobial effects. nih.govnih.govmdpi.com
Studies suggest that the arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, plays a key role. researchgate.net It has been proposed that the 2-aminobenzamide structure can exist in different tautomeric forms, which can lead to the "opening" or "closing" of the antimicrobial pharmacophore site through the formation of intramolecular hydrogen bonds. mdpi.comresearchgate.net A "closed" pharmacophore, where the active groups are involved in internal hydrogen bonding, is thought to decrease both antibacterial and antifungal activity. mdpi.com The key pharmacophore site for antibacterial activity is believed to involve the carbonyl oxygen and the amino group (C=Oδ−–δ+HN), while for antifungal activity, it is thought to be the hydroxyl and imine groups (C-OHδ+–δ−N=C) in one of the tautomeric forms. mdpi.comresearchgate.net
Anticancer and Antiproliferative Activity
Beyond their antimicrobial properties, analogues of 2-aminobenzamide have also been investigated for their potential as anticancer agents.
In vitro Cell Line Inhibition Studies
Several studies have evaluated the antiproliferative activity of 2-aminobenzamide and related benzimidazole derivatives against various human cancer cell lines in vitro. nih.govatlantis-press.comresearchgate.net These studies have demonstrated that certain analogues can inhibit the growth of cancer cells in a dose- and time-dependent manner. atlantis-press.com
For example, some 2-aminobenzimidazole derivatives have shown cytotoxic activity against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. nih.govresearchgate.net Other benzamide analogues have been found to suppress the proliferation of A549 lung tumor cells. atlantis-press.com Furthermore, different benzo nih.govptfarm.plimidazo[1,2-a]pyrimidine derivatives, synthesized from 2-aminobenzimidazole, have been tested against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with some compounds showing notable cytotoxicity. ekb.eg
Table 3: In vitro Antiproliferative Activity of 2-Aminobenzamide Analogues and Related Compounds
| Cancer Cell Line | Cancer Type | Activity |
|---|---|---|
| A549 | Lung Cancer | Inhibited proliferation atlantis-press.com |
| SW707 | Rectal Cancer | Cytotoxic activity observed nih.govresearchgate.net |
| HCV29T | Bladder Cancer | Cytotoxic activity observed nih.govresearchgate.net |
| T47D | Breast Cancer | Cytotoxic activity observed nih.govresearchgate.net |
| HepG2 | Liver Cancer | Cytotoxic activity observed ekb.eg |
Enzyme Inhibition related to Antitumor Mechanisms (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Carbonic Anhydrase)
Analogues of this compound have been investigated for their potential to inhibit key enzymes implicated in cancer progression. These enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and carbonic anhydrases (CAs), are crucial for tumor cell proliferation and survival.
Thymidylate Synthase (TS): As the sole de novo source of deoxythymidine monophosphate (dTMP), TS is a critical enzyme for DNA synthesis and replication. nih.govwikipedia.org Its inhibition is a key mechanism for several anticancer drugs. nih.gov Research into novel TS inhibitors has explored various molecular scaffolds. While direct studies on this compound analogues are not extensively documented in the available literature, the broader class of nonclassical antifolates has been a focus. For instance, a novel multifunctional TYMS nonclassical antifolate inhibitor has been identified that demonstrates potent in vivo antitumor activity by directly inhibiting TYMS without inducing its overexpression, a common resistance mechanism. nih.gov This highlights the potential of developing structurally distinct inhibitors, such as those derived from the benzamide scaffold, to overcome the limitations of current therapies.
Dihydrofolate Reductase (DHFR): DHFR is another vital enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor necessary for the synthesis of purines and dTMP. mdpi.comnih.gov Consequently, DHFR inhibitors are effective anticancer agents. mdpi.com Studies on benzamide trimethoprim derivatives have shown their potential as human DHFR (hDHFR) inhibitors. A series of these analogues demonstrated significant activity against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM, which is more potent than the parent compound, trimethoprim (IC50 = 55.26 µM). nih.govresearchgate.net Molecular modeling suggests that the introduction of a benzamide moiety can enhance the affinity for hDHFR. nih.gov
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzamide Trimethoprim Analogues | hDHFR | 4.72 - 20.17 | nih.govresearchgate.net |
| Trimethoprim (reference) | hDHFR | 55.26 | nih.gov |
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that play a role in pH regulation, which is often dysregulated in the tumor microenvironment. nih.gov Certain CA isoforms, such as CA II, IX, and XII, are considered promising targets for anticancer therapies. nih.gov Novel amino acid-sulfonamide conjugates have been synthesized and shown to be potent inhibitors of several human CA isoforms. nih.gov For example, some of these compounds exhibited subnanomolar inhibitory activity against hCA II and low to high nanomolar inhibition of hCA I, hCA VA, and hCA XII. nih.gov This demonstrates the potential for developing isoform-selective CA inhibitors based on related chemical scaffolds.
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Amino acid-sulphonamide conjugates | hCA I, II, VA, XII | Low to high nanomolar | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. nih.gov Their dysregulation is linked to various diseases, including cancer, making them an attractive therapeutic target. The 2-aminobenzamide moiety is a known zinc-binding group found in several HDAC inhibitors. nih.gov
Analogues of this compound, particularly those containing the N-(2-aminophenyl)-benzamide core, have been identified as potent and selective inhibitors of Class I HDACs (HDAC1, 2, and 3). acs.org For instance, the N-(2-aminophenyl)-benzamide derivative 15k , featuring a chiral oxazoline capping group, demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3-NCoR2 with IC50 values of 80 nM, 110 nM, and 6 nM, respectively. acs.org This compound exhibited high selectivity for Class I HDACs over other isoforms. acs.org
Furthermore, a series of pyrazine-linked 2-aminobenzamides have been synthesized and evaluated as Class I selective HDAC inhibitors. nih.gov These compounds, which feature a 2-aminobenzamide scaffold as the zinc-binding group, have shown promising anti-leukemic activity. nih.gov The substitution pattern on the 2-aminobenzamide core has been explored to enhance subtype selectivity towards HDAC1 and HDAC2. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 15k (N-(2-aminophenyl)-benzamide derivative) | HDAC1 | 80 | acs.org |
| HDAC2 | 110 | acs.org | |
| HDAC3-NCoR2 | 6 | acs.org |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the aminothiophene and benzamide scaffolds has been an area of active investigation. Thiophene-based compounds, in particular, are recognized as privileged structures in the design of new anti-inflammatory agents, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this moiety. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
A study on a series of 2-aminothiophene analogs revealed their anti-inflammatory potential. nih.gov Among the tested compounds, one analog exhibited the highest anti-inflammatory activity with an IC50 value of 121.47 µM. nih.gov This suggests that the 2-aminothiophene core is a viable starting point for the development of novel anti-inflammatory agents.
| Compound Class | Activity | IC50 (µM) | Reference |
| 2-Aminothiophene analog | Anti-inflammatory | 121.47 | nih.gov |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, there is a growing interest in the development of novel antioxidant agents. Thiophene (B33073) derivatives have demonstrated notable antioxidant properties.
The antioxidant activity of various thiophene-containing compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.comekb.eg In one study, a series of novel thiophene-2-carboxamide derivatives were synthesized and their antioxidant properties assessed. nih.gov The 3-amino thiophene-2-carboxamide derivatives, in particular, showed significant antioxidant activity, with one compound exhibiting 62.0% inhibition in the ABTS assay, comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov
Another study investigating thieno[2,3-b]thiophenes found that 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide displayed dose-dependent DPPH scavenging activity, although it was less potent than ascorbic acid. ekb.eg Furthermore, research on thiophene and its aminocarbonitrile derivative (ATS) revealed high values of antiperoxyradical capacity, suggesting their potential as agents against pathologies associated with oxidative stress. mdpi.com
| Compound Class | Assay | Activity | Reference |
| 3-Amino thiophene-2-carboxamide derivative | ABTS | 62.0% inhibition | nih.gov |
| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxamide | DPPH | Dose-dependent scavenging | ekb.eg |
| 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | Antiperoxyradical capacity | 5.82 | mdpi.com |
Receptor Modulation and Enzyme Inhibition
The glucagon-like peptide 1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Small-molecule positive allosteric modulators (PAMs) of GLP-1R offer a promising therapeutic strategy by enhancing the effects of the endogenous GLP-1 peptide. nih.gov
Derivatives of 2-aminothiophene have emerged as a new and promising class of GLP-1R PAMs. nih.govmerckmillipore.com These compounds have been shown to increase GLP-1R activity in a dose-dependent manner in the presence of the GLP-1 peptide. nih.gov For example, a 2-aminothiophene-3-arylketone analogue was found to cause an approximately 2-fold increase in insulin secretion at a concentration of 5 µM when combined with 10 nM of the GLP-1 peptide. nih.gov Another 2-aminothiophene based chemotype, S-1, was reported to increase insulin secretion by 1.5-fold at 5 µM in the presence of GLP-1. merckmillipore.comresearchgate.net These findings highlight the potential of the 2-aminothiophene scaffold in the development of oral therapies for metabolic diseases. nih.gov
| Compound Class | Activity | Concentration | Effect | Reference |
| 2-Aminothiophene-3-arylketone analogue | GLP-1R PAM | 5 µM (+ 10 nM GLP-1) | ~2-fold increase in insulin secretion | nih.gov |
| 2-Aminothiophene derivative (S-1) | GLP-1R PAM | 5 µM (+ GLP-1) | 1.5-fold increase in insulin secretion | merckmillipore.comresearchgate.net |
The IκB kinase (IKK) complex, particularly IKK-2 (also known as IKKβ), is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.gov Therefore, inhibitors of the IKK complex are of significant interest as potential therapeutic agents.
Thiophene carboxamide derivatives have been explored as IKK-2 inhibitors. nih.govgoogle.com A series of 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides were synthesized and evaluated for their ability to inhibit IKK-2. nih.gov While their enzymatic activity was modest, several analogues demonstrated significant inhibition of the production of the inflammatory cytokine IL-8 in rheumatoid arthritis-derived synovial fibroblasts, indicating their potential as NF-κB regulators. nih.gov
In a separate study, piperidinyl aminopyrimidine derivatives were investigated as IKK-2 inhibitors. nih.gov One compound from this series, with an aromatic piperazinosulfonyl substituent, showed the most potent and selective inhibitory activity against IKK-2, with an IC50 of 1.30 µM. nih.gov
| Compound Class | Target | IC50 (µM) | Reference |
| Piperidinyl aminopyrimidine derivative | IKK-2 | 1.30 | nih.gov |
Human Carbonic Anhydrase (hCA) Isoform Inhibition (IX and XII)
Research into the inhibitory activity of this compound against the tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII is not extensively documented in the available scientific literature. While the broader class of sulfonamides has been a primary focus for the development of carbonic anhydrase inhibitors, detailed inhibitory constants (Kᵢ) for this compound specifically are not reported. nih.govnih.gov
However, studies on structurally related ureidobenzenesulfonamides have demonstrated significant inhibitory potential against these isoforms. For instance, certain biphenyl- and benzylphenyl-substituted sulfonamides have shown high selectivity for hCA IX and hCA XII. mdpi.com One notable compound from these studies, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide, exhibited a Kᵢ value of 8.2 nM against hCA IX and an exceptionally low Kᵢ of 1.0 nM against hCA XII. mdpi.com These findings underscore the potential of related structural scaffolds to selectively target these cancer-related enzymes. mdpi.com
Table 1: Inhibitory Activity of Selected Ureidobenzenesulfonamides against hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | - | - | - | - |
Note: Specific data for this compound is not available. Data presented is for a structurally related class of compounds.
HBV Capsid Assembly Modulation
The modulation of Hepatitis B virus (HBV) capsid assembly represents a key strategy in the development of novel anti-HBV therapeutics. nih.gov While specific data on the activity of this compound as an HBV capsid assembly modulator is not available in the reviewed literature, research has been conducted on other benzamide derivatives. researchgate.net
A study focused on a novel family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives identified them as inhibitors of HBV capsid assembly. nih.govresearchgate.net These compounds were predicted to have a high affinity for a groove structure in the HBV core protein (Cp), and subsequent in vitro assembly assays and cell culture tests confirmed their inhibitory effects. nih.govresearchgate.net This highlights the potential of the broader 2-aminobenzamide scaffold to serve as a basis for the development of HBV capsid assembly modulators. nih.govresearchgate.net
Table 2: Investigated HBV Capsid Assembly Modulators
| Compound Class | Reported Activity |
|---|
Note: No specific HBV capsid assembly modulation data for this compound has been reported.
Other Investigated Biological Activities (e.g., Metal Chelation, Anticonvulsant, Antipsychotic Profile, Analgesic)
A comprehensive evaluation of other potential biological activities of this compound, including metal chelation, antipsychotic, and analgesic properties, has not been detailed in the available scientific reports. However, investigations into related chemical classes offer some insights into potential areas of activity.
The thiophene moiety, a component of the compound , is present in numerous molecules with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. encyclopedia.pubnih.gov Furthermore, various amide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing interesting results in preclinical models. nih.gov
In the context of anticonvulsant activity, N-substituted 2-anilinophenylacetamide derivatives have been synthesized and shown to possess significant anticonvulsant properties. nih.gov Additionally, a series of new 2-aminobenzamide derivatives were synthesized and tested for their antimicrobial potential, with some compounds demonstrating notable activity against various bacterial and fungal strains. mdpi.com While these findings relate to broader chemical families, they suggest potential, yet unconfirmed, avenues for the biological activity of this compound.
Table 3: Biological Activities of Related Compound Classes
| Compound Class | Investigated Activity |
|---|---|
| Thiophene derivatives | Antimicrobial, antiviral, anti-inflammatory, antioxidant |
| Amide derivatives | Anti-inflammatory, analgesic |
| N-substituted 2-anilinophenylacetamides | Anticonvulsant |
Note: Specific data for metal chelation, anticonvulsant, antipsychotic, or analgesic activity of this compound is not available.
Structure Activity Relationship Sar Studies of 2 Amino N 2 Thien 2 Ylethyl Benzamide Derivatives
Correlating Structural Modifications with Changes in Biological Potency
The biological potency of 2-aminobenzamide (B116534) derivatives is highly sensitive to structural modifications across different regions of the molecule. Research on various classes of these compounds, from antimicrobial agents to enzyme inhibitors, demonstrates consistent themes in how changes to the core structure, the N-substituted side chain, and the aromatic rings impact activity. mdpi.comresearchgate.net
In one study focusing on antimicrobial agents, a series of 2-aminobenzamide derivatives were synthesized from isatoic anhydride (B1165640). The biological evaluation of these compounds against various bacterial and fungal strains showed that the nature of the substituent attached to the benzamide (B126) nitrogen was critical for potency. For instance, compound 5 in the series, which features a specific substitution pattern, exhibited excellent antimicrobial potential against all tested strains, even surpassing the standard drug against Aspergillus fumigatus. mdpi.comresearchgate.net Other derivatives in the same series showed only low to moderate activity, highlighting the high degree of specificity in the structure-activity relationship. mdpi.com
Similarly, in the context of Histone Deacetylase (HDAC) inhibitors, modifications to the "capping group" attached to the 2-aminobenzamide core significantly alter potency and selectivity. nih.govresearchgate.net A series of 2-aminobenzanilides linked to α-amino acid amides, arenes, and heteroarenes were developed as HDAC inhibitors. Several of these compounds displayed IC₅₀ values in the nanomolar range against HDAC1, which was more potent than the reference compound MS-275. nih.gov The introduction of a pyrazine (B50134) linker and various aromatic capping groups led to compounds with high selectivity for class I HDACs (HDAC1, 2, and 3). nih.govresearchgate.net Compound 19f from this series was found to be superior to the clinically tested drug Entinostat. nih.govresearchgate.netnih.gov
Studies on Slack potassium channel inhibitors also underscore the importance of specific substitutions. In a series of 2-amino-N-phenylacetamides, replacing a 5-chloro group with other electron-withdrawing groups like bromo and trifluoromethyl maintained inhibitory potency. nih.gov However, modifications to the 2-methoxy group with halogens or a methyl group were not effective, indicating that specific interactions at this position are crucial for activity. nih.gov
These examples collectively demonstrate that even minor structural changes to the 2-aminobenzamide scaffold can lead to dramatic shifts in biological potency, emphasizing the need for systematic SAR studies in the development of new therapeutic agents.
Identification of Critical Pharmacophores and Bioactive Substructures
A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. For 2-aminobenzamide derivatives, several key pharmacophoric features have been identified that are critical for their interaction with biological targets.
The 2-aminobenzamide moiety itself is a well-established pharmacophore, particularly in the design of HDAC inhibitors. nih.govresearchgate.net It functions as a crucial zinc-binding group (ZBG), capable of chelating the zinc ion present in the active site of HDAC enzymes. nih.govresearchgate.net This interaction is fundamental to the inhibitory mechanism of many 2-aminobenzamide-based drugs like Entinostat and Mocetinostat. nih.gov The replacement of the more common hydroxamate group with the 2-aminobenzamide ZBG has been a successful strategy for achieving selectivity towards HDAC1, HDAC2, and HDAC3 subtypes. nih.gov
For HDAC inhibitors, the general pharmacophore model consists of three parts:
A Zinc-Binding Group (ZBG): The 2-aminobenzamide scaffold. nih.gov
A Linker Moiety: A central unit that connects the ZBG to the capping group. In several potent inhibitors, this is a (piperazin-1-yl)pyrazine or (piperazin-1-yl)pyrimidine moiety. nih.govresearchgate.net
A Capping Group: Typically an aromatic or heteroaromatic ring system that provides additional interactions with the enzyme surface, often influencing potency and selectivity. nih.govresearchgate.net
Influence of Substituent Electronic, Steric, and Hydrophobic Properties on Activity
Electronic Effects: The electronic nature of substituents on the aromatic rings can modulate the acidity or basicity of key functional groups and influence binding interactions. In a study of Slack potassium channel inhibitors, electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) at the 5-position of the N-phenyl ring were found to be favorable for inhibitory activity. nih.gov Conversely, in a series of benzothiazole (B30560) derivatives, electron-withdrawing groups on the aryl ring of an acyl group were beneficial for antifungal activity. researchgate.net The modest susceptibility of the amide group to polar substituent effects suggests that its interaction with the benzene (B151609) ring can be influenced by steric hindrance, which in turn affects the transmission of electronic effects. researchgate.net
Steric Effects: The size and shape of substituents (steric bulk) play a critical role in determining the molecule's ability to fit into a binding pocket. Steric hindrance can prevent the amide moiety from adopting a coplanar conformation with the benzene ring, which can weaken intramolecular hydrogen bonds and alter the molecule's lipophilicity and binding affinity. nih.gov In some series, steric parameters have been found to affect antiviral activity more significantly than lipophilic or electronic parameters. ubaya.ac.id For instance, in the development of N-aryl mandelamides, both electronic and steric effects of ortho-substituents on an α-keto amide influenced the enantioselectivity of the product. researchgate.net
The interplay of these three properties is complex, and optimizing a lead compound often involves finding a delicate balance to achieve the desired biological activity and drug-like characteristics.
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the structure-activity relationship of many bioactive compounds. The specific stereoisomer of a chiral molecule often exhibits significantly different potency, selectivity, and metabolic stability compared to its enantiomer or diastereomers.
While specific stereochemical studies on 2-amino-N-(2-thien-2-ylethyl)benzamide were not found, the importance of stereoisomerism has been established for the broader class of 2-aminobenzamide derivatives. In the development of 2-aminobenzanilides as HDAC inhibitors, stereochemistry was noted as a significant factor in their design and activity. nih.gov The precise spatial orientation of the pharmacophoric elements—the zinc-binding group, the linker, and the capping group—is essential for optimal interaction with the chiral environment of the enzyme's active site.
The introduction of chiral centers, for instance, by using α-amino acid amides as part of the structure, necessitates the evaluation of individual stereoisomers. nih.gov Biological systems are inherently chiral, and receptors or enzyme active sites will preferentially bind to one enantiomer over another. This stereoselectivity can result in one isomer being highly active while the other is inactive or even produces off-target effects. Therefore, a comprehensive SAR study must involve the synthesis and biological evaluation of individual stereoisomers to fully understand the structural requirements for optimal activity and to develop safer, more effective therapeutic agents.
Computational SAR Predictions and Experimental Validation
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for predicting the biological activity of novel compounds and rationalizing experimental SAR data. mdpi.comexcli.de These in silico approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives.
Molecular docking studies have been extensively used to understand the binding modes of 2-aminobenzamide derivatives with their targets. For HDAC inhibitors, docking simulations have successfully predicted how the 2-aminobenzamide moiety coordinates with the active site zinc ion and how different capping groups interact with surrounding amino acid residues. nih.govresearchgate.netnih.gov These computational models help to rationalize the observed potency and selectivity of different compounds and guide the design of new analogs with improved binding affinity. nih.govresearchgate.net For example, docking was used to rationalize the high potency of certain benzothiazole-containing 2-aminobenzamide derivatives as cytotoxic agents. researchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.de This can be used to predict the activity of unsynthesized compounds. For instance, QSAR models have been developed for 2-aminothiazole (B372263) sulfonamide derivatives to guide the rational design of new antioxidant agents. excli.de
These computational predictions, however, must be validated through experimental synthesis and biological testing. researchgate.net The synthesis of predicted high-potency compounds and their evaluation in relevant biological assays confirms the accuracy of the computational models. For example, a series of benzamide derivatives were synthesized and tested for tyrosinase inhibitory activity, with subsequent docking studies used to analyze the binding interactions of the most active compounds. researchgate.net This iterative cycle of computational prediction and experimental validation is a powerful strategy for efficiently navigating the chemical space and optimizing lead compounds.
Mechanistic Investigations of 2 Amino N 2 Thien 2 Ylethyl Benzamide S Biological Actions
Elucidation of Specific Molecular Targets (e.g., Enzymes, Receptors, Proteins)
The principal molecular targets of compounds featuring the 2-aminobenzamide (B116534) scaffold are histone deacetylases (HDACs). This class of enzymes plays a crucial role in regulating gene expression by removing acetyl groups from lysine residues of histones and other proteins. The 2-aminobenzamide moiety is a well-established zinc-binding group (ZBG) that is characteristic of many HDAC inhibitors.
Research has demonstrated that benzamide (B126) derivatives exhibit superior selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3) over other classes. tandfonline.com Specifically, the ortho-amino benzamide structure is a key pharmacophoric element for this inhibitory activity. nih.gov While direct enzymatic assays on 2-amino-N-(2-thien-2-ylethyl)benzamide are not widely published, extensive studies on closely related analogs confirm this targeting profile. For instance, various N-(2-aminophenyl)benzamide derivatives have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov
In addition to HDACs, other potential, though less established, targets for related benzamide structures have been explored. For example, a series of N-(thiophen-2-yl) benzamide derivatives (lacking the 2-amino group) were identified as potent inhibitors of the BRAFV600E kinase mutant, which is implicated in several cancers. nih.govnih.gov However, the 2-aminobenzamide structure strongly directs the compound's activity towards HDACs. Substituted benzamides have also been noted for their ability to antagonize dopamine receptors, although this is a distinct pharmacological profile. medchemexpress.com
Below is a table summarizing the inhibitory activities of several representative 2-aminobenzamide-based HDAC inhibitors against class I HDAC isoforms.
| Compound ID | R Group (Cap) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| 7j | 4-methylphenyl | 0.65 | 0.78 | 1.70 |
| 7b | Phenyl | >10 | >10 | >10 |
| 7e | Phenylethyl | 2.4 | 4.3 | 5.2 |
| Entinostat | (Reference Drug) | 0.93 | 0.95 | 1.8 |
Data sourced from studies on substituted benzamide derivatives and may not be directly representative of this compound. nih.gov
Insights into Cellular Pathways Modulated by the Compound
By inhibiting HDAC enzymes, this compound and its analogs can modulate various cellular pathways, primarily through the alteration of gene transcription. HDACs are key regulators of chromatin structure; their inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes.
This modulation of gene expression has significant downstream effects on numerous cellular processes:
Cell Cycle and Proliferation: HDAC inhibitors, including those with the 2-aminobenzamide core, are known to have antiproliferative effects. nih.gov They can induce the expression of tumor suppressor genes, such as p21, leading to cell cycle arrest.
Apoptosis: These compounds can promote programmed cell death in cancer cells by upregulating the expression of pro-apoptotic genes.
Signal Transduction: The activity of many non-histone proteins is also regulated by acetylation, and their modulation by HDAC inhibitors can impact various signaling cascades. For instance, cellular analysis of N-(2-aminophenyl)-benzamide inhibitors revealed the downregulated expression of EGFR mRNA and protein, indicating an impact on this critical cancer-related pathway. nih.gov
Inflammation and Fibrosis: The leukotriene (LT) pathway, a key component of inflammation, is influenced by factors that can be regulated by HDACs. nih.gov Furthermore, certain benzamide HDAC inhibitors have shown efficacy in preclinical models of pulmonary fibrosis. nih.gov
While less direct, if analogs of the compound were to inhibit BRAFV600E, they would impact the Ras/RAF/MEK/ERK (MAPK) signaling pathway. nih.govnih.gov This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov
Characterization of Enzymatic Activation or Inhibition Mechanisms
The mechanism of HDAC inhibition by 2-aminobenzamide derivatives is centered on the interaction of the zinc-binding group with the enzyme's active site. HDACs are zinc-dependent enzymes, requiring a Zn²⁺ ion for their catalytic activity.
The 2-aminobenzamide moiety acts as a chelating agent for this crucial zinc ion. tandfonline.com The inhibition is typically reversible and competitive with the substrate. Studies on benzamide-containing HDAC inhibitors have characterized them as slow, tight-binding inhibitors with long residence times on the enzyme, which contrasts with the faster kinetics of hydroxamate-based inhibitors like vorinostat. rcsb.org This prolonged interaction can lead to a sustained biological effect even after the compound has been cleared from systemic circulation.
The general mechanism involves the following key steps:
The inhibitor enters the catalytic tunnel of the HDAC enzyme.
The "linker" portion of the inhibitor (in this case, the -N-(2-thien-2-ylethyl) group) positions the 2-aminobenzamide "head" group within the active site.
The ortho-amino group and the adjacent amide carbonyl oxygen of the benzamide coordinate with the Zn²⁺ ion, displacing a water molecule that is essential for catalysis.
This chelation effectively blocks the active site, preventing the enzyme from binding to and deacetylating its histone or non-histone substrates.
Analysis of Ligand-Target Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Molecular docking and crystal structure analyses of related 2-aminobenzamide compounds bound to HDACs have provided detailed insights into the specific ligand-target interactions. The binding can be characterized by a combination of co-valent coordination and non-covalent interactions.
Zinc Chelation: The most critical interaction is the bidentate chelation of the catalytic zinc ion by the nitrogen atom of the ortho-amino group and the oxygen atom of the amide carbonyl group. researchgate.net Crystal structure analysis has confirmed this binding mode, although the interaction between the carbonyl oxygen and zinc can sometimes be weaker, with distances greater than 2.5Å. tandfonline.comtandfonline.com
Hydrogen Bonding: The amino group of the benzamide also forms crucial hydrogen bonds with residues in the active site, contributing to the inhibitor's potency and selectivity. nih.gov Additional hydrogen bonds can be formed between the inhibitor and other residues lining the catalytic tunnel.
The table below summarizes the key binding interactions observed for 2-aminobenzamide-based HDAC inhibitors.
| Interaction Type | Interacting Group on Inhibitor | Interacting Component on HDAC |
| Zinc Chelation | Ortho-amino group, Amide carbonyl | Catalytic Zn²⁺ ion |
| Hydrogen Bonding | Ortho-amino group | Active site residues (e.g., Asp, His) |
| Hydrophobic Interactions | Benzene (B151609) ring, Thiophene (B33073) ring | Hydrophobic pocket residues |
These interactions collectively ensure a stable and high-affinity binding of the inhibitor to the HDAC active site, leading to potent enzymatic inhibition.
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets for 2-amino-N-(2-thien-2-ylethyl)benzamide Analogues
A primary avenue for future research will be the systematic identification of novel biological targets for analogues of this compound. The structural motifs present in this class of compounds, namely the aminobenzamide and thienylethyl groups, suggest potential interactions with a range of biological macromolecules. For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes such as tubulin and monoamine oxidase-B, as well as agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.gov
Future efforts will likely employ high-throughput screening (HTS) of diverse chemical libraries of 2-aminobenzamide (B116534) derivatives against a wide array of cellular and molecular targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also reveal unexpected therapeutic applications. Subsequent target deconvolution, using techniques such as chemical proteomics and genetic approaches, will be crucial to elucidate the precise mechanisms of action for any promising "hit" compounds.
Advanced Computational Design for Enhanced Potency and Selectivity
To accelerate the drug discovery process, advanced computational methods will be indispensable in designing novel this compound analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, will form the basis of these computational models. nih.gov
Computational strategies that are expected to be employed include:
Molecular Docking: To predict the binding orientation and affinity of designed analogues to the active site of a known or hypothesized biological target.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that predict the biological activity of novel compounds based on their physicochemical properties.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules that fit this model.
In Silico ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties.
These computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, leading to the identification of candidates with optimized therapeutic potential.
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combination therapy, where two or more drugs are administered together, is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. Future research should explore the potential for synergistic interactions between this compound analogues and existing therapeutic agents.
For example, if an analogue is found to have antimicrobial properties, its combination with established antibiotics could be investigated. nih.gov Similarly, if a compound demonstrates anticancer activity, its potential to enhance the efficacy of standard chemotherapeutic drugs or targeted therapies could be explored. The study of synergistic effects often involves in vitro checkerboard assays, followed by in vivo studies in relevant disease models to confirm the therapeutic benefit of the combination.
Development of Advanced in vitro and in vivo Models for Preclinical Evaluation
The translation of a promising compound from the laboratory to the clinic requires rigorous preclinical evaluation using relevant biological models. Future research on this compound analogues will necessitate the development and use of advanced in vitro and in vivo models that more accurately mimic human physiology and disease states.
Advanced in vitro models may include:
3D Cell Cultures (Organoids and Spheroids): These models better represent the complex cell-cell and cell-matrix interactions of native tissues compared to traditional 2D cell cultures.
Organs-on-a-Chip: Microfluidic devices that recapitulate the structure and function of human organs, allowing for more predictive testing of drug efficacy and toxicity.
Advanced in vivo models will be crucial for assessing:
Pharmacokinetics: How the drug is absorbed, distributed, metabolized, and excreted.
Pharmacodynamics: The relationship between drug concentration and its therapeutic effect.
Efficacy and Safety: The therapeutic benefit and potential adverse effects in a living organism.
The selection of appropriate animal models that accurately reflect the human disease being targeted will be critical for the successful preclinical development of these compounds.
Investigation of Emerging Biological Activities
The chemical scaffold of this compound and its derivatives holds the potential for a wide range of biological activities beyond those already explored for related compounds. Future research should remain open to the discovery of entirely new therapeutic applications for this class of molecules. For instance, derivatives of 2-aminobenzamide have been synthesized and evaluated for antimicrobial and neuroleptic activities. nih.gov
Screening of this compound analogues against diverse biological targets and in various disease models could uncover novel activities in areas such as:
Neurodegenerative Diseases: Targeting pathways involved in neuronal cell death and dysfunction.
Inflammatory and Autoimmune Disorders: Modulating key components of the immune system.
Metabolic Diseases: Regulating metabolic pathways implicated in conditions like diabetes and obesity.
Infectious Diseases: Identifying new mechanisms to combat drug-resistant pathogens.
A comprehensive and unbiased approach to screening will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. What are the common synthetic routes for 2-amino-N-(2-thien-2-ylethyl)benzamide?
The synthesis typically involves coupling reactions between 2-aminobenzoic acid derivatives and thiophene-containing amines. A standard method includes:
- Step 1 : Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.
- Step 2 : Reaction with 2-(thiophen-2-yl)ethylamine under controlled pH and temperature to form the amide bond.
- Purification : Silica gel chromatography or recrystallization from ethanol is employed to isolate the pure compound .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the thiophene ring (δ 6.8–7.2 ppm) and benzamide backbone.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold).
- X-ray Crystallography : To resolve the crystal structure and confirm stereochemistry (e.g., space group P21/c with specific bond angles and torsion angles) .
Q. What structural features influence its chemical reactivity?
- The thiophene moiety enhances electron-richness, facilitating electrophilic substitutions.
- The primary amino group (–NH₂) on the benzamide enables nucleophilic reactions (e.g., Schiff base formation).
- Hydrogen-bonding interactions between the amide (–CONH–) and thiophene sulfur contribute to stability in solid-state structures .
Advanced Research Questions
Q. What is the proposed mechanism of action for its anticancer activity?
Studies suggest histone deacetylase (HDAC) inhibition as a primary mechanism. The compound disrupts HDAC-mediated deacetylation of histones, leading to:
- Chromatin condensation and transcriptional repression.
- Cell cycle arrest (G1/S phase) and apoptosis in leukemia and prostate cancer cells. Experimental validation involves in vitro HDAC activity assays and Western blotting for acetylated histone H3 .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in:
- Assay conditions (e.g., cell line specificity, serum concentration).
- Compound purity (e.g., impurities >5% alter IC₅₀ values). Mitigation strategies:
- Use orthogonal assays (e.g., fluorescence-based HDAC inhibition vs. cell viability assays).
- Standardize protocols via collaborative reproducibility studies .
Q. What challenges arise in crystallographic analysis of this compound?
Key challenges include:
- Crystal twinning : Addressed using SHELXL refinement with the TWIN command.
- Hydrogen atom positioning : Resolved via difference Fourier maps and isotropic displacement parameters (U_iso = 1.2U_eq for C-bound H).
- Data completeness : Ensure θ_max > 25.0° for MoKα radiation to achieve >99% completeness .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies involve:
- Analog synthesis : Replace thiophene with furan or pyridine rings to assess electronic effects on HDAC inhibition .
- Functional group modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzamide ring to enhance binding affinity.
- Activity testing : Compare IC₅₀ values across analogs using dose-response curves (Table 1).
| Derivative | R-Group | IC₅₀ (HDAC Inhibition, μM) |
|---|---|---|
| Parent compound | Thiophene | 0.45 ± 0.02 |
| Furan analog | Furan | 1.20 ± 0.15 |
| Pyridine analog | Pyridine | 0.78 ± 0.10 |
Data derived from enzyme inhibition assays in HeLa cell lysates .
Methodological Notes
- Data Integrity : Cross-validate crystallographic data with computational tools (e.g., Mercury for Hirshfeld surface analysis) .
- Biological Assays : Include positive controls (e.g., Trichostatin A for HDAC inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
